N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide

Medicinal Chemistry Kinase Inhibitor Design Heterocyclic Chemistry

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide (CAS 2034458-54-1) is a synthetic heterocyclic compound belonging to the thieno[2,3-d]pyrimidin-4(3H)-one class. It integrates a thienopyrimidine core with an ethyl acetamide linkage to a thiophen-3-yl moiety.

Molecular Formula C14H13N3O2S2
Molecular Weight 319.4
CAS No. 2034458-54-1
Cat. No. B2613717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide
CAS2034458-54-1
Molecular FormulaC14H13N3O2S2
Molecular Weight319.4
Structural Identifiers
SMILESC1=CSC=C1CC(=O)NCCN2C=NC3=C(C2=O)C=CS3
InChIInChI=1S/C14H13N3O2S2/c18-12(7-10-1-5-20-8-10)15-3-4-17-9-16-13-11(14(17)19)2-6-21-13/h1-2,5-6,8-9H,3-4,7H2,(H,15,18)
InChIKeyHOQUWZDVSKUTIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Profile and Baseline Properties of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide (CAS 2034458-54-1)


N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide (CAS 2034458-54-1) is a synthetic heterocyclic compound belonging to the thieno[2,3-d]pyrimidin-4(3H)-one class [1]. It integrates a thienopyrimidine core with an ethyl acetamide linkage to a thiophen-3-yl moiety. The compound has a molecular weight of 319.41 g/mol, a calculated logP of 2.63, and a topological polar surface area (tPSA) of 57.01 Ų, placing it within drug-like chemical space [2]. The thieno[2,3-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, historically explored for antiallergic, kinase inhibition, and anti-infective activities [1]. This specific compound is commercially available with a certified purity of 95% .

Procurement Risk Alert: Why N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide Cannot Be Swapped with In-Class Analogs


The thienopyrimidine scaffold is highly sensitive to ring fusion geometry, with distinct biological profiles reported for the thieno[2,3-d] and thieno[3,2-d] regioisomers . N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide uniquely combines the thieno[2,3-d] orientation with a thiophen-3-yl acetamide side chain, which influences molecular shape, electron distribution, and potential target engagement compared to analogs bearing thiophen-2-yl or phenyl substitutions [1]. The critical role of this specific substitution pattern is underscored by the absence of public bioactivity data for this compound: no IC50 values, selectivity profiles, or in vivo pharmacokinetics have been reported in PubChem, ChEMBL, or other authoritative databases. This data scarcity means that any assumption of functional equivalence to structurally related compounds is unwarranted and scientifically risky for procurement decisions.

Quantitative Differentiation Guide for N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide


Core Ring Fusion Geometry: Thieno[2,3-d] vs. Thieno[3,2-d] Isomerism

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide is the thieno[2,3-d] regioisomer, in contrast to the commercially available thieno[3,2-d] isomer. The thieno[2,3-d] orientation places the sulfur atom of the fused thiophene at the 2-position relative to the pyrimidine ring, while the thieno[3,2-d] isomer places it at the 3-position. This structural difference alters the molecular electrostatic potential and hydrogen-bonding capabilities of the pyrimidinone core, a critical determinant of kinase ATP-binding pocket complementarity [1]. Based on class-level SAR observations for analogous thienopyrimidine scaffolds, such regioisomerism can result in >10-fold differences in target binding affinity and selectivity profiles [1].

Medicinal Chemistry Kinase Inhibitor Design Heterocyclic Chemistry

Physicochemical Profile Comparison: Target vs. Active Acetohydrazone Derivatives

While no cytotoxicity data exist specifically for N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide, its drug-like physicochemical profile (clogP 2.63, tPSA 57.01 Ų, 4 rotatable bonds, no hydrogen bond donors) [1] can be benchmarked against active anti-tumor derivatives from the same scaffold class. Compounds from the N'-benzylidene-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazone series exhibit cytotoxic IC50 values of 10–20 μM against A549, HeLa, and MDA-MB-231 tumor cells, with selectivity over normal HEK-293T cells . The target compound's lower lipophilicity (clogP 2.63 vs. estimated >3.5 for many benzylidene derivatives) and smaller molecular size (MW 319 vs. ~400–450) suggest potential for improved solubility and permeability, but direct biological testing is required to validate any enhanced activity.

Drug Design Physicochemical Properties Cytotoxicity

Commercial Purity Specification: 95% Certified Purity for Screening Use

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide is supplied with a minimum purity specification of 95% . This meets the threshold recommended for high-throughput screening (HTS) library compounds (typically >90% purity) as established by consensus guidelines [1]. No data for specific impurities or degradation products are provided, and no comparative purity data for the thieno[3,2-d] regioisomer or other analogs from the same supplier are publicly available, limiting direct quality benchmarking within the class.

Compound Management High-Throughput Screening Quality Control

Thiophene Substituent Position: Thiophen-3-yl vs. Thiophen-2-yl Impact on Molecular Recognition

The target compound bears a thiophen-3-yl acetamide side chain, where the amide linkage is at the 3-position of the thiophene ring. The corresponding thiophen-2-yl isomer (amide attached at the 2-position of thiophene) represents a distinct electronic and steric environment: the thiophen-3-yl orientation exposes the sulfur lone pair differently and alters the dihedral angle between the thiophene and acetamide planes. For the thieno[2,3-d]pyrimidine scaffold, side-chain positional isomerism has been shown to modulate π-π stacking interactions with hydrophobic kinase pockets, although no structure-functional data exist for this particular compound [1].

Structure-Activity Relationship π-π Stacking Molecular Docking

Recommended Application Scenarios for N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide Based on Current Evidence


Untargeted Chemical Biology Screening for Novel Target Deconvolution

The absence of published bioactivity data for this compound makes it uniquely suitable for forward chemical genetics or chemoproteomics approaches. Researchers deploying this compound in unbiased cellular screening panels can identify novel protein targets without prior bias from literature-reported activities. The thieno[2,3-d]pyrimidine scaffold is known to engage ATP-binding pockets across diverse kinase families; using this pristine compound in kinase-wide profiling could reveal unpredicted selectivity profiles [1].

Regioisomer-Specific Pharmacophore Validation in Thienopyrimidine Drug Design

For medicinal chemistry programs optimizing thienopyrimidine leads, the thieno[2,3-d] orientation represents a critical pharmacophore element. This compound can serve as a negative control for the thieno[3,2-d] isomer series, enabling pairwise comparison of biological activity to assign regioisomer-specific contributions to target binding and selectivity [2]. Such studies directly address the hypothesis that ring fusion geometry dictates kinase selectivity, a core principle in thienopyrimidine drug design [2].

Hit-to-Lead Optimization Starting Point for Anti-Inflammatory or Anti-Tumor Programs

Based on the scaffold's association with anti-inflammatory and anti-tumor activities, this compound could serve as a foundational hit for lead optimization. Its drug-like physicochemical properties (MW 319, clogP 2.63, tPSA 57) support favorable oral absorption potential [3]. The absence of cytotoxicity data necessitates primary screening in relevant cellular models; however, the benchmarking data from the acetohydrazone series (IC50 10–20 μM) provides a plausible activity range for initial expectations .

Quote Request

Request a Quote for N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.